molecular formula C18H18ClNO3 B3127237 (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate CAS No. 338406-55-6

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate

Cat. No. B3127237
CAS RN: 338406-55-6
M. Wt: 331.8 g/mol
InChI Key: VJLOTXUYQQSAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C18H18ClNO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a related compound, “(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol”, the InChI code is 1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazolyl derivatives have been synthesized through various chemical reactions, demonstrating the versatility of isoxazole compounds in organic synthesis. For example, Rajanarendar et al. (2006) described the synthesis of isoxazolyl thioureas, which further underwent reactions to yield diverse compounds, including pyrazolones and oxadiazoles, showcasing the potential of these compounds as intermediates in the synthesis of a wide range of heterocyclic compounds. This highlights the chemical utility of isoxazole derivatives in constructing complex molecular architectures (Rajanarendar, Karunakar, & Ramu, 2006).

Photochemistry and Vibrational Spectra

Lopes et al. (2011) explored the photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, demonstrating the structural characterization and photoisomerization processes of isoxazole derivatives. This study provides insights into the physical chemistry of these compounds and their behavior under light irradiation, which could be relevant for applications requiring photochemical transformations (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Biological Activities

Investigations into the biological activities of isoxazole derivatives have shown promising results. For instance, Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, which exhibited a synergistic effect when used in combination with the antitumor drug Temozolomide. This suggests potential applications of isoxazole derivatives in enhancing the efficacy of existing cancer therapies (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

Future Directions

As this compound seems to be used for research and development purposes , future directions could include further studies to understand its properties, potential uses, and safety profile.

properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-20-17(13-5-3-2-4-6-13)11-16(23-20)12-22-18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOTXUYQQSAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.